molecular formula C9H7BrO2 B3031196 (E)-3-bromo-3-phenylprop-2-enoic acid CAS No. 19078-73-0

(E)-3-bromo-3-phenylprop-2-enoic acid

Cat. No.: B3031196
CAS No.: 19078-73-0
M. Wt: 227.05 g/mol
InChI Key: UPZBDEYHZXRSBQ-UHFFFAOYSA-N
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Description

(E)-3-bromo-3-phenylprop-2-enoic acid is an organic compound with the molecular formula C9H7BrO2. It is a derivative of cinnamic acid, where the hydrogen atom at the 3-position of the prop-2-enoic acid chain is replaced by a bromine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-3-bromo-3-phenylprop-2-enoic acid can be synthesized through several methods. One common approach involves the bromination of cinnamic acid. The reaction typically uses bromine (Br2) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction proceeds via an electrophilic addition mechanism, followed by dehydrobromination to yield the (E)-isomer of the product.

Another method involves the Heck reaction, where cinnamic acid is reacted with a brominating agent in the presence of a palladium catalyst. This method is advantageous due to its high selectivity and yield.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-bromo-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the double bond can be achieved using hydrogenation catalysts, resulting in the formation of 3-bromo-3-phenylpropanoic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like NaOH, NH3, or RSH in polar solvents.

    Oxidation: Oxidizing agents such as KMnO4, CrO3, or H2O2.

    Reduction: Hydrogen gas with Pd/C or PtO2 catalysts.

Major Products Formed

    Substitution: Various substituted cinnamic acid derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: 3-bromo-3-phenylpropanoic acid.

Scientific Research Applications

(E)-3-bromo-3-phenylprop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to cinnamic acid derivatives.

    Medicine: Explored for its anti-inflammatory and anticancer properties, as it can modulate various biological pathways.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-bromo-3-phenylprop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the conjugated double bond system play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: The parent compound, lacking the bromine atom.

    3-Phenylpropanoic Acid: A reduced form without the double bond.

    3-Bromo-3-phenylpropanoic Acid: A reduced form with the bromine atom.

Uniqueness

(E)-3-bromo-3-phenylprop-2-enoic acid is unique due to the presence of both the bromine atom and the conjugated double bond, which confer distinct reactivity and biological activity compared to its analogs. This combination allows for selective interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-bromo-3-phenylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZBDEYHZXRSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19078-73-0
Record name 3-Bromo-3-phenyl-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19078-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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